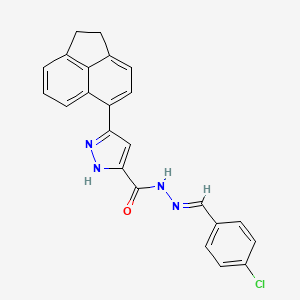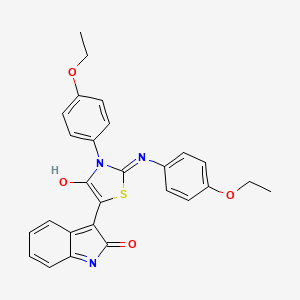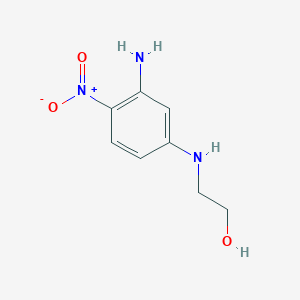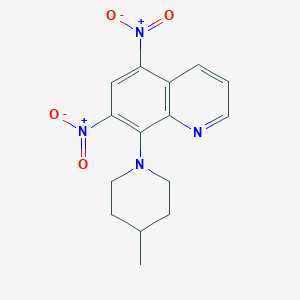![molecular formula C24H22N4OS B11692734 (2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one](/img/structure/B11692734.png)
(2Z,5Z)-5-[4-(dimethylamino)benzylidene]-3-phenyl-2-(2-phenylhydrazinylidene)-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE is a complex organic compound that belongs to the class of thiazolidinones. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dimethylaminophenyl group, and a phenylhydrazinylidene moiety. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-phenylhydrazine and 3-phenyl-2-thioxothiazolidin-4-one. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then purified through recrystallization to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium or potassium permanganate in neutral or alkaline medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced thiazolidinone derivatives.
Substitution: Formation of halogenated derivatives or other substituted products.
Aplicaciones Científicas De Investigación
(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Studied for its potential use in developing new therapeutic agents for various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- **(2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-5-{[4-(METHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE
- **(2Z,5Z)-5-{[4-(ETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE
Uniqueness
The uniqueness of (2Z,5Z)-5-{[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-3-PHENYL-2-(2-PHENYLHYDRAZIN-1-YLIDENE)-1,3-THIAZOLIDIN-4-ONE lies in its specific structural features, such as the presence of the dimethylaminophenyl group and the phenylhydrazinylidene moiety. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C24H22N4OS |
|---|---|
Peso molecular |
414.5 g/mol |
Nombre IUPAC |
(2Z,5Z)-5-[[4-(dimethylamino)phenyl]methylidene]-3-phenyl-2-(phenylhydrazinylidene)-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C24H22N4OS/c1-27(2)20-15-13-18(14-16-20)17-22-23(29)28(21-11-7-4-8-12-21)24(30-22)26-25-19-9-5-3-6-10-19/h3-17,25H,1-2H3/b22-17-,26-24- |
Clave InChI |
XRVAONSXMYFMEW-CVXQDMMISA-N |
SMILES isomérico |
CN(C)C1=CC=C(C=C1)/C=C\2/C(=O)N(/C(=N/NC3=CC=CC=C3)/S2)C4=CC=CC=C4 |
SMILES canónico |
CN(C)C1=CC=C(C=C1)C=C2C(=O)N(C(=NNC3=CC=CC=C3)S2)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N'-[(E)-(3,5-di-tert-butyl-4-hydroxyphenyl)methylidene]-2-methylfuran-3-carbohydrazide](/img/structure/B11692652.png)
![(3E)-1-(3-methoxyphenyl)-3-{[5-(4-nitrophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11692663.png)
![N'-[(E)-(5-bromofuran-2-yl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11692668.png)



![Ethyl (2E)-2-(1,3-benzodioxol-5-ylmethylene)-7-methyl-3-oxo-5-[(E)-2-phenylethenyl]-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11692694.png)

![(4Z)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(2,6-dichloro-4-nitrophenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11692700.png)

![4-tert-butyl-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B11692715.png)

![5-[[5-Bromo-2-[(2,4-dichlorophenyl)methoxy]phenyl]methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11692756.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-N'-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-5-phenyl-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11692763.png)
